tert-butyl (2Z)-3-oxo-2-[3-[[(E)-3-phenylprop-2-enoyl]amino]isoindol-1-ylidene]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2Z)-3-oxo-2-[3-[[(E)-3-phenylprop-2-enoyl]amino]isoindol-1-ylidene]butanoate is a complex organic compound with a unique structure that includes a tert-butyl ester, a phenylprop-2-enoyl group, and an isoindolylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2Z)-3-oxo-2-[3-[[(E)-3-phenylprop-2-enoyl]amino]isoindol-1-ylidene]butanoate typically involves multiple steps. One common method includes the esterification of a suitable carboxylic acid precursor with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or boron trifluoride etherate . The reaction conditions often require anhydrous conditions and elevated temperatures to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2Z)-3-oxo-2-[3-[[(E)-3-phenylprop-2-enoyl]amino]isoindol-1-ylidene]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester or amide functionalities.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl (2Z)-3-oxo-2-[3-[[(E)-3-phenylprop-2-enoyl]amino]isoindol-1-ylidene]butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (2Z)-3-oxo-2-[3-[[(E)-3-phenylprop-2-enoyl]amino]isoindol-1-ylidene]butanoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Tetrathiafulvalene-tetraazapyrene (TAP) derivatives: These compounds share structural similarities and exhibit unique electronic properties.
tert-Butyl-substituted hetero-donor TADF compounds: These compounds are used in organic light-emitting diodes (OLEDs) and have similar solubility and stability properties.
Uniqueness
Tert-butyl (2Z)-3-oxo-2-[3-[[(E)-3-phenylprop-2-enoyl]amino]isoindol-1-ylidene]butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl (2Z)-3-oxo-2-[3-[[(E)-3-phenylprop-2-enoyl]amino]isoindol-1-ylidene]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-16(28)21(24(30)31-25(2,3)4)22-18-12-8-9-13-19(18)23(27-22)26-20(29)15-14-17-10-6-5-7-11-17/h5-15H,1-4H3,(H,26,27,29)/b15-14+,22-21- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNAWCDEBHBACY-CIAVSLABSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C=CC3=CC=CC=C3)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/1\C2=CC=CC=C2C(=N1)NC(=O)/C=C/C3=CC=CC=C3)/C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.